molecular formula C18H20FN3O4 B1679505 Ofloxacin, D- CAS No. 100986-86-5

Ofloxacin, D-

Katalognummer: B1679505
CAS-Nummer: 100986-86-5
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: GSDSWSVVBLHKDQ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Discovery

(R)-Ofloxacin, the dextrorotatory enantiomer of the racemic antibiotic ofloxacin, emerged from efforts to refine fluoroquinolone therapeutics. Ofloxacin was first patented in 1980 by Daiichi Pharmaceutical Co., with clinical approval granted in 1985. The racemic mixture (containing equal parts (R)- and (S)-enantiomers) demonstrated broad-spectrum activity, but subsequent research revealed stark differences in biological efficacy between enantiomers. The isolation and characterization of (R)-Ofloxacin in the late 1980s provided critical insights into structure-activity relationships, particularly the superior antibacterial potency of its levorotatory counterpart, (S)-Ofloxacin (levofloxacin). This discovery catalyzed the development of enantiomerically pure fluoroquinolones in pharmaceutical research.

Classification within Fluoroquinolone Family

(R)-Ofloxacin belongs to the second-generation fluoroquinolones, characterized by a tricyclic core structure with a methyl group at the C-3 position of the oxazine ring. Key classification features include:

Property Classification
Generation Second-generation fluoroquinolone
Core Structure Tricyclic (pyrido[1,2,3-de]benzoxazine)
Substituents - C-6: Fluorine
- C-7: Piperazinyl group
- C-3: Methyl group
Mechanism Dual inhibition of DNA gyrase and topoisomerase IV

While the (S)-enantiomer became therapeutically dominant, (R)-Ofloxacin remains pivotal for studying stereochemical influences on quinolone interactions.

Stereochemical Significance in Chemical Research

The stereochemistry of (R)-Ofloxacin profoundly impacts its biological activity and binding kinetics:

  • Enzymatic Selectivity : (R)-Ofloxacin exhibits a 12-fold weaker binding affinity to DNA gyrase-DNA complexes compared to (S)-Ofloxacin, attributed to suboptimal spatial alignment with the enzyme's active site.
  • Cooperative Binding : Unlike (S)-Ofloxacin, which achieves a molar binding ratio of 4:1 (drug:DNA-enzyme complex), (R)-Ofloxacin binds at a 2:1 ratio, reducing its capacity to stabilize the cleavable complex required for bactericidal activity.
  • Photochemical Properties : The (R)-enantiomer demonstrates distinct phototoxicity profiles under UV exposure, inducing reactive oxygen species (ROS) via mitochondrial membrane disruption.

These differences underscore the importance of chiral resolution in antibiotic design and the utility of (R)-Ofloxacin as a tool for probing quinolone mechanism-of-action studies.

Nomenclature and Identification Systems

(R)-Ofloxacin is systematically identified through multiple nomenclature frameworks:

System Identifier
IUPAC Name (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid
CAS Registry 100986-86-5
SMILES C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
InChI Key GSDSWSVVBLHKDQ-SNVBAGLBSA-N

Analytical identification employs:

  • Chiral Chromatography : HPLC with crown-ether-based stationary phases (e.g., (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6) achieves baseline separation.
  • Capillary Electrophoresis : DNA oligonucleotide selectors (e.g., G-quadruplex structures) enable enantiomeric resolution with resolutions >1.5.
  • Spectroscopic Methods : ¹⁹F NMR and circular dichroism distinguish (R)- from (S)-Ofloxacin based on distinct chemical shift and ellipticity patterns.

This multifaceted identification system ensures precise characterization in pharmaceutical and research contexts.

Eigenschaften

IUPAC Name

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058715
Record name d-Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100986-86-5
Record name (+)-Ofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100986-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Levofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Levofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name d-Levofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36OPE0O92Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Catalytic Asymmetric Synthesis via Organocatalytic Hydrogenation

Brønsted Acid-Catalyzed Transfer Hydrogenation

The asymmetric synthesis of (R)-Ofloxacin was revolutionized by Rueping et al., who developed a metal-free approach using a chiral Brønsted acid catalyst. The key step involves transfer hydrogenation of a prochiral ketone intermediate using a dihydropyridine (Hantzsch ester) as the hydride donor. This method achieves enantiomeric excess (ee) values exceeding 90% under mild conditions (room temperature, 24–48 hours). The catalyst loading is remarkably low (2–5 mol%), enhancing cost-effectiveness.

The reaction mechanism proceeds via a six-membered transition state, where the chiral phosphoric acid catalyst activates both the ketone substrate and the hydride donor. Steric and electronic effects at the catalyst’s 3,3'-positions dictate enantioselectivity, with bulkier substituents favoring (R)-configuration. This method circumvents the need for transition metals, addressing residual metal contamination concerns in pharmaceutical synthesis.

Substrate Scope and Optimization

The substrate for this reaction is a tetrafluorobenzoyl-containing ketone, synthesized from 3-(dimethylamino)acrylic acid and tetrafluorobenzoyl chloride. Post-hydrogenation, the resulting alcohol undergoes cyclization with D/L-aminopropanol to form the oxazine ring. Rueping’s method reports an overall yield of 65–70% for the hydrogenation step, with subsequent steps contributing to a final yield of 45–50%.

Multi-Step Synthesis via Acrylate Intermediate Pathways

Tetrafluorobenzoyl Chloride and Acrylate Coupling

CN101648960A discloses a pathway starting with tetrafluorobenzoyl chloride and 3-(4-methyloxazolidinyl)methyl acrylate. The reaction proceeds through a Michael addition-cyclization sequence, followed by hydrolysis and ring closure. Key advantages include:

  • Reduced Steps : Direct coupling of tetrafluorobenzoyl chloride with the acrylate derivative avoids intermediate isolation, shortening the synthesis from 7 to 4 steps.
  • High Yield : The hydrolysis and cyclization steps achieve 85–90% yield due to optimized solvent systems (acetonitrile, DMSO) and controlled pH.
Table 1: Comparative Analysis of Multi-Step Synthesis Methods
Parameter Traditional Method CN101648960A
Reaction Steps 7 4
Overall Yield 50–70% 85–90%
Solvent Recovery Rate 60% 90%
Purity (HPLC) 95% 99%

Alkali-Mediated Cyclization

The final cyclization employs inorganic bases (e.g., K₂CO₃) in refluxing DMSO, facilitating nucleophilic aromatic substitution at the 7-position of the quinolone core. This step is critical for introducing the N-methylpiperazine moiety, which enhances bacterial permeability. The patent emphasizes that avoiding excess methylpiperazine reduces byproducts like N-oxide derivatives.

Protection Group Strategies for Enhanced Intermediate Stability

Trimethylchlorosilane (TMCS) Protection

CN103360410A introduces TMCS to protect hydroxyl and amido groups during the acrylate formation step. This innovation addresses premature hydrolysis and side reactions, improving the utilization of tetrafluorobenzoyl chloride by 20–25%. The protocol involves:

  • Protection : TMCS reacts with hydroxyl and amido groups at 50°C in toluene.
  • Coupling : Tetrafluorobenzoyl chloride is added dropwise to form the protected acrylate intermediate.
  • Deprotection : Acidic workup (HCl) removes TMCS groups, yielding the free alcohol for cyclization.

Solvent and Catalyst Optimization

The use of DMSO as a polar aprotic solvent in the final N-methylpiperazine coupling enhances reaction kinetics. Triethylamine serves as an acid scavenger, preventing protonation of the piperazine nucleophile. This step achieves 90–95% conversion at 90–100°C, with a final recrystallization purity of 99.5%.

Table 2: Key Reaction Parameters in CN103360410A
Parameter Value
TMCS Equivalents 1.2 eq
Reaction Temperature 50–90°C
Cyclization Time 8–10 hours
Final Yield 124–128%*

*Yield exceeds 100% due to solvent removal and low moisture content.

Comparative Analysis of Methodologies

Enantioselectivity vs. Scalability

Rueping’s organocatalytic method excels in enantioselectivity (>90% ee) but faces scalability challenges due to high catalyst costs. In contrast, the patent routes prioritize large-scale production, with CN101648960A reporting batch sizes exceeding 100 kg.

Environmental and Economic Considerations

  • Waste Reduction : CN103360410A’s solvent recovery system reduces waste by 40% compared to traditional methods.
  • Cost Analysis : The TMCS protection strategy increases raw material costs by 15% but improves overall yield by 10%, resulting in a net cost reduction of $5–7 per kilogram.

Analyse Chemischer Reaktionen

Types of Reactions: : D-Levofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product.

Major Products: : The major products formed from these reactions include various derivatives of D-Levofloxacin, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

(R)-Ofloxacin is primarily recognized for its antibacterial properties, particularly against a range of Gram-negative and Gram-positive bacteria. The compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

Clinical Indications

(R)-Ofloxacin is indicated for the treatment of several bacterial infections, including:

  • Respiratory tract infections
  • Urinary tract infections
  • Skin and soft tissue infections
  • Cervical gonorrhea

The efficacy of (R)-Ofloxacin in treating these infections has been well-documented in clinical studies, demonstrating its effectiveness compared to other antibiotics in the fluoroquinolone class .

Neuropathological Research

Recent studies have explored the potential of (R)-Ofloxacin in treating neuropathological diseases. Research indicates that when attached to a suitable drug delivery system, (R)-Ofloxacin may disrupt actin aggregates, which are implicated in various neurodegenerative conditions.

Liposomal Formulations

Liposomal formulations of (R)-Ofloxacin have shown enhanced antibacterial activity compared to the free drug. These formulations improve the drug's bioavailability and intracellular concentration, leading to lower minimum inhibitory concentrations against various bacterial strains.

Study Findings

A study demonstrated that liposome-encapsulated (R)-Ofloxacin exhibited at least twofold lower minimum inhibitory concentrations than its free counterpart against strains such as Escherichia coli and Staphylococcus aureus, highlighting the advantages of this delivery method .

Pharmacokinetic Studies

The deuterated form, (R)-Ofloxacin-d3, serves as an internal standard in mass spectrometry for pharmacokinetic studies. This isotopically labeled compound allows researchers to trace the metabolic pathways and interactions of (R)-Ofloxacin within biological systems.

Research Applications

  • Investigating drug interactions and metabolic pathways.
  • Assessing the pharmacokinetics of (R)-Ofloxacin in various biological contexts.
  • Understanding oxidative stress responses induced by (R)-Ofloxacin .

Environmental and Adsorption Studies

(R)-Ofloxacin has also been studied for its adsorption characteristics in environmental contexts, particularly concerning wastewater treatment from pharmaceutical industries. Activated carbon derived from cassava stems has been investigated as an adsorbent for removing (R)-Ofloxacin from wastewater.

Kinetic Studies

Research indicates that the adsorption kinetics can be modeled using pseudo-first-order and pseudo-second-order models, providing insights into the efficiency of different adsorbents for removing this compound from contaminated water sources .

Data Summary Table

Application AreaKey FindingsReferences
Antibacterial TreatmentEffective against multiple bacterial strains
Neuropathological ResearchDisrupts actin aggregates; potential neuroprotective effects
Liposomal FormulationsEnhanced antibacterial efficacy; lower MICs
Pharmacokinetic StudiesUsed as an internal standard for tracing metabolic pathways
Environmental StudiesEffective adsorption using activated carbon

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Table 2: Pharmacokinetic Comparison of Ofloxacin and Ciprofloxacin

Parameter Ofloxacin (Racemic) Ciprofloxacin
Oral Bioavailability 95–98% 70–80%
Half-life (hours) 6–8 4–5
Renal Excretion 80–90% 40–60%
AUC (mg·h/L) at 400 mg 32.5 6.2

Data adapted from Wolfson & Hooper (1989) .

(R)-Ofloxacin’s pharmacokinetics are presumed to mirror the racemic form, given its identical chemical structure. However, its lower potency necessitates higher doses to achieve therapeutic efficacy, increasing toxicity risks .

Clinical Implications and Therapeutic Use

  • Advantages of (S)-Ofloxacin : Levofloxacin’s 100–200-fold greater activity makes it clinically preferred for respiratory, urinary, and skin infections .
  • Role of (R)-Ofloxacin : Primarily used in research to study enantiomer-specific interactions and develop chiral separation methods (e.g., TLC-SERS for quantitative monitoring) .

Formulation and Solubility Considerations

Like other fluoroquinolones, (R)-ofloxacin exhibits poor aqueous solubility. Solid dispersion techniques with carriers like chitosan and PVP have been explored to enhance dissolution rates, though these studies focus on the racemic mixture .

Biologische Aktivität

(R)-Ofloxacin is a chiral compound belonging to the fluoroquinolone class of antibiotics, which are widely used for treating various bacterial infections. The compound is structurally characterized by a tricyclic ring system with a methyl group at the C-3 position on the oxazine ring. Its biological activity is primarily attributed to its mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and repair.

(R)-Ofloxacin exerts its antibacterial effects through the following mechanisms:

  • Inhibition of DNA Gyrase : By binding to DNA gyrase, (R)-ofloxacin stabilizes the enzyme-DNA complex, preventing the relaxation of supercoiled DNA, which is essential for replication and transcription .
  • Bactericidal Effect : The drug's binding interferes with bacterial cell division, leading to cell death. Studies indicate that (R)-ofloxacin has a lower binding affinity compared to its S-isomer counterpart, (S)-ofloxacin, which significantly affects its overall potency .

Comparative Efficacy of Enantiomers

Research highlights that the S-isomer of ofloxacin exhibits up to 100 times greater antibacterial activity than the R-isomer. This difference is attributed to variations in binding affinity to the target enzyme, DNA gyrase. In competitive assays, (S)-ofloxacin binds 12-fold more effectively to the enzyme-DNA complex than (R)-ofloxacin, suggesting that the R-isomer's therapeutic efficacy is considerably limited .

Pharmacokinetics

  • Absorption : After oral administration, (R)-ofloxacin demonstrates high bioavailability (~98%), with peak serum concentrations reached within 1-2 hours .
  • Distribution : The drug is distributed widely in body tissues, including lung tissue and prostatic fluid, with approximately 32% protein binding in plasma .
  • Metabolism and Excretion : Ofloxacin undergoes minimal metabolism, with 65%-80% excreted unchanged via the kidneys within 48 hours post-administration .

Adverse Effects and Case Studies

Despite its effectiveness, (R)-ofloxacin is associated with various adverse effects. A notable case study reported a fixed drug eruption in a patient following administration for urinary tract infection treatment. Symptoms included intense itching and blistering, leading to significant discomfort and requiring medical intervention . This highlights the importance of monitoring adverse drug reactions (ADRs) during antibiotic therapy.

Table: Summary of Biological Activity and Pharmacokinetics

PropertyValue/Description
Bioavailability ~98%
Peak Serum Concentration 1-2 hours post-administration
Protein Binding ~32%
Excretion 65%-80% unchanged via kidneys
Mechanism of Action Inhibition of DNA gyrase and topoisomerase IV
Comparative Activity (S)-Ofloxacin 12-fold more potent than (R)-Ofloxacin

Q & A

Q. Q: What experimental methodologies are recommended for synthesizing and characterizing (R)-Ofloxacin enantiomers with high enantiomeric purity?

A:

  • Synthesis Optimization : Begin with chiral resolution techniques (e.g., chiral column chromatography) or asymmetric synthesis using catalysts like cinchona alkaloids. Validate purity via HPLC with chiral stationary phases (CSPs) .
  • Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry and FT-IR for functional group analysis. X-ray crystallography can resolve absolute configuration if novel derivatives are synthesized .
  • Data Validation : Cross-reference spectral data with literature (e.g., Journal of Medicinal Chemistry) and report enantiomeric excess (EE) ≥98% for pharmacological relevance .

Advanced Research Question

Q. Q: How can researchers resolve contradictory data on (R)-Ofloxacin’s bacterial resistance mechanisms across Gram-positive and Gram-negative strains?

A:

  • Hypothesis Testing : Design comparative genomic studies to identify mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) across resistant strains. Use CRISPR-Cas9 knock-in models to validate mutations .
  • Experimental Controls : Include isogenic strains with wild-type vs. mutant enzymes. Measure minimum inhibitory concentrations (MICs) under standardized CLSI guidelines .
  • Data Analysis : Apply statistical models (e.g., ANOVA) to quantify resistance thresholds. Address contradictions by controlling variables like pH, cation concentration, and efflux pump activity .

Basic Research Question

Q. Q: What are the best practices for analyzing (R)-Ofloxacin’s pharmacokinetic (PK) data in preclinical models?

A:

  • Sample Preparation : Use HPLC-MS/MS for plasma/tissue quantification. Validate methods per FDA guidelines (linearity: ≥0.99; recovery: 85–115%) .
  • PK Modeling : Apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂. Use software like Phoenix WinNonlin for consistency .
  • Reporting : Include species-specific protein binding data to correlate free drug levels with efficacy .

Advanced Research Question

Q. Q: How can researchers design studies to evaluate (R)-Ofloxacin’s off-target effects on mammalian topoisomerases without confounding results?

A:

  • In Vitro Assays : Use human topoisomerase IIα decatenation assays with supercoiled DNA. Compare inhibition IC₅₀ values to bacterial targets .
  • Specificity Controls : Include negative controls (e.g., quinolones without mammalian activity) and siRNA knockdowns to confirm target specificity .
  • Data Interpretation : Apply dose-response curves and Hill slope analysis to distinguish selective vs. non-selective inhibition .

Basic Research Question

Q. Q: What statistical approaches are suitable for dose-response studies of (R)-Ofloxacin in antimicrobial susceptibility testing?

A:

  • Experimental Design : Follow CLSI M07 for broth microdilution. Test 2-fold serial dilutions (0.03–128 µg/mL) .
  • Analysis : Calculate MIC₅₀/MIC₉₀ using Probit or Spearman-Kärber methods. Report 95% confidence intervals .
  • Visualization : Use heatmaps for strain-specific susceptibility patterns (e.g., E. coli vs. S. aureus) .

Advanced Research Question

Q. Q: How can molecular dynamics (MD) simulations improve understanding of (R)-Ofloxacin’s binding kinetics to mutant DNA gyrase?

A:

  • Simulation Setup : Model gyrase-DNA complexes (PDB: 1AB4) with GROMACS. Incorporate mutations (e.g., GyrA Ser83Leu) .
  • Trajectory Analysis : Calculate binding free energy (ΔG) via MM-PBSA. Compare wild-type vs. mutant hydrogen-bonding networks .
  • Validation : Correlate MD results with experimental MIC shifts and enzymatic inhibition assays .

Ethical & Methodological Consideration

Q. Q: What ethical frameworks and experimental safeguards are critical for in vivo studies of (R)-Ofloxacin-induced tendinopathy?

A:

  • Ethical Approval : Follow IACUC protocols for animal models (e.g., rats). Justify sample sizes via power analysis .
  • Biomarkers : Monitor serum creatinine kinase (CK) and histopathology for early tendon damage .
  • Mitigation : Use lower doses (≤10 mg/kg) and limit treatment duration to ≤14 days to align with 3R principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ofloxacin, D-
Reactant of Route 2
Reactant of Route 2
Ofloxacin, D-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.